trans-2-(3,4-Dimethylphenyl)cyclohexanol
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Overview
Description
trans-2-(3,4-Dimethylphenyl)cyclohexanol: is an organic compound that belongs to the class of cyclohexanols It is characterized by a cyclohexane ring substituted with a 3,4-dimethylphenyl group at the second position and a hydroxyl group in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,4-Dimethylphenyl)cyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of 2-(3,4-dimethylphenyl)cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at room temperature and atmospheric pressure to yield the desired trans product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation under controlled conditions, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(3,4-Dimethylphenyl)cyclohexanol can undergo oxidation reactions to form the corresponding ketone, 2-(3,4-dimethylphenyl)cyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form various derivatives, such as trans-2-(3,4-dimethylphenyl)cyclohexane, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers. For example, reacting with acetic anhydride can yield the corresponding acetate ester.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Acetic anhydride, Alcohols
Major Products Formed:
Oxidation: 2-(3,4-Dimethylphenyl)cyclohexanone
Reduction: trans-2-(3,4-Dimethylphenyl)cyclohexane
Substitution: Esters and ethers of this compound
Scientific Research Applications
Chemistry: trans-2-(3,4-Dimethylphenyl)cyclohexanol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of cyclohexanol derivatives on cellular processes. It may also serve as a model compound for investigating the metabolism and biotransformation of similar structures.
Medicine: While specific medical applications of this compound are not well-documented, cyclohexanol derivatives are known to possess various pharmacological properties. Research into this compound could potentially lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of fragrances, flavors, and other fine chemicals. Its unique structure makes it valuable for creating specialized products.
Mechanism of Action
The mechanism of action of trans-2-(3,4-Dimethylphenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. As a cyclohexanol derivative, it may interact with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biochemical effects.
Comparison with Similar Compounds
- trans-2-Phenylcyclohexanol
- trans-2-(4-Methylphenyl)cyclohexanol
- cis-2-(3,4-Dimethylphenyl)cyclohexanol
Comparison: trans-2-(3,4-Dimethylphenyl)cyclohexanol is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. Compared to trans-2-Phenylcyclohexanol, the additional methyl groups may enhance hydrophobic interactions and alter the compound’s solubility. The trans configuration also distinguishes it from its cis isomer, affecting its conformational stability and reactivity.
Biological Activity
trans-2-(3,4-Dimethylphenyl)cyclohexanol is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound belongs to the class of cyclohexanols, characterized by a cyclohexane ring substituted with a 3,4-dimethylphenyl group. Its structural configuration influences its interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Modulation : It has the potential to interact with various receptors, altering cellular signaling processes.
- Pathway Regulation : The compound could affect key biochemical pathways that regulate cellular functions, although specific pathways remain to be fully elucidated.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains and fungi, showing significant inhibitory effects.
Microorganism | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Inhibition of growth | |
Escherichia coli | Moderate inhibition | |
Candida albicans | Antifungal activity |
Cytotoxic Effects
In vitro studies have shown that the compound can induce cytotoxicity in cancer cell lines. For instance, it has been reported to inhibit cell proliferation in breast cancer cells through apoptosis induction.
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 (Breast Cancer) | 25 | Apoptosis induction | |
HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
Study on Anticancer Activity
A notable study investigated the anticancer potential of this compound in MCF-7 cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.
"The compound demonstrated a clear dose-dependent effect on cell viability, highlighting its potential as an anticancer agent."
Study on Antimicrobial Efficacy
Another research focused on the antimicrobial properties of the compound against Staphylococcus aureus. The study found that this compound effectively inhibited biofilm formation and bacterial growth.
"Our findings suggest that this compound could be developed into a novel antibacterial agent."
Properties
Molecular Formula |
C14H20O |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3 |
InChI Key |
FGDFUXHRYRMOID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCCC2O)C |
Origin of Product |
United States |
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